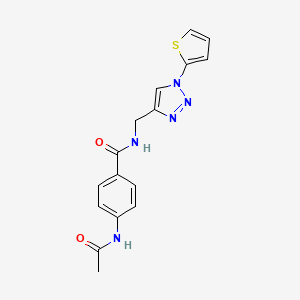

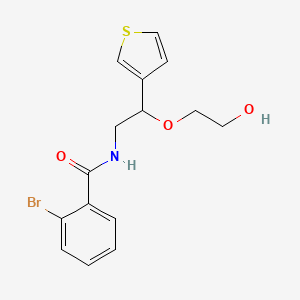

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide” is a selective HDAC1/2 inhibitor, exhibiting selectivity over class II HDACs 3-8. It shows high-affinity to HDAC1 and HDAC2 with Ki of 0.2 and 1.5 nM, respectively .

Molecular Structure Analysis

The molecular formula of this compound is C19H17N3O2S .Physical And Chemical Properties Analysis

The compound is an off-white to gray solid. It is soluble in DMSO and can form a clear solution . The molecular weight is 351.42 .Applications De Recherche Scientifique

Thiophene and Triazole Derivatives in Heterocyclic Synthesis

Research highlights the synthesis of thiophene derivatives through coupling processes, resulting in compounds with potential in various fields, including materials science and pharmacology. The study of thiophenylhydrazonoacetates, for instance, demonstrates the versatility of thiophene in heterocyclic synthesis, offering a foundation for further exploration of similar compounds (Mohareb et al., 2004).

Synthesis and Reactivity of Acetamide and Benzamide Derivatives

The synthesis of benzamide and acetamide derivatives has been extensively studied, revealing their reactivity and potential applications in creating novel heterocyclic compounds. For example, the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives showcases the reactivity of these moieties in constructing complex molecular structures, which could be analogously relevant to the study of 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (Panchal & Patel, 2011).

Antimicrobial and Biological Activities

Several studies have demonstrated the antimicrobial and biological activities of compounds containing benzothiazole, triazole, and acetamide functionalities. This suggests that derivatives of this compound may also exhibit significant biological activities, warranting further investigation into their potential medicinal applications (Altıntop et al., 2011).

Synthesis and Applications in Organic Chemistry

The compound's structural components, such as acetamido and benzamide groups, play crucial roles in the synthesis of novel organic compounds with potential applications ranging from material science to drug discovery. Studies focusing on the utility of activated nitriles for synthesizing heterocyclic compounds underscore the importance of these functional groups in medicinal chemistry and materials science (Fadda, Mukhtar, & Refat, 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-acetamido-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-11(22)18-13-6-4-12(5-7-13)16(23)17-9-14-10-21(20-19-14)15-3-2-8-24-15/h2-8,10H,9H2,1H3,(H,17,23)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJGHAHFWJHUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Carboxyethyl)carbamoyl]propanoic acid](/img/structure/B2715131.png)

![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2715132.png)

![1-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B2715139.png)

![Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2715140.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2715142.png)

![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2715147.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)